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Zirconium telluride - 32321-65-6

Zirconium telluride

Catalog Number: EVT-366628
CAS Number: 32321-65-6
Molecular Formula: Te2Z
Molecular Weight: 346.4 g/mol
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Product Introduction

Source and Classification

Zirconium telluride is synthesized from its constituent elements, zirconium (a transition metal) and tellurium (a chalcogen). The compound is classified under the category of binary compounds, specifically transition metal dichalcogenides, which are known for their diverse electronic and optical properties. This classification is significant as it influences the compound's potential applications in advanced materials science.

Synthesis Analysis

Methods of Synthesis

Zirconium telluride can be synthesized through several methods, each offering different advantages in terms of purity and structural control. The most common synthesis techniques include:

  1. Solid-State Reaction: This method involves mixing zirconium powder with tellurium in a stoichiometric ratio and heating the mixture in a controlled atmosphere. The reaction typically occurs at high temperatures (around 800–1000 °C) to facilitate the formation of zirconium telluride.
  2. Chemical Vapor Transport: In this technique, zirconium and tellurium are vaporized and transported to a cooler region of the reactor where they condense to form zirconium telluride crystals. This method allows for better control over the crystal quality and size.
  3. Hydrothermal Synthesis: This method utilizes high-pressure water to dissolve zirconium and tellurium precursors, allowing them to react at elevated temperatures. Hydrothermal synthesis can produce high-purity materials with well-defined structures.

Technical Details

  • Temperature Control: Precise temperature control is crucial during synthesis to avoid undesired phases.
  • Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is often used to prevent oxidation of the reactants.
  • Reaction Time: The duration of the reaction can significantly affect the quality of the resulting zirconium telluride.
Molecular Structure Analysis

Structure

Zirconium telluride crystallizes in a layered structure typical of transition metal dichalcogenides. The arrangement consists of alternating layers of zirconium and tellurium atoms, forming a hexagonal lattice. Each zirconium atom is coordinated by six tellurium atoms, resulting in a three-dimensional framework that contributes to its unique properties.

Data

  • Crystal System: Hexagonal
  • Space Group: P6_3/mmc
  • Lattice Parameters:
    • a4.5a\approx 4.5 Å
    • c6.5c\approx 6.5 Å
Chemical Reactions Analysis

Reactions

Zirconium telluride can undergo various chemical reactions depending on environmental conditions:

  1. Oxidation: Zirconium telluride reacts with oxygen at elevated temperatures, leading to the formation of zirconium dioxide and elemental tellurium.
    ZrTe2+O2ZrO2+2Te\text{ZrTe}_2+\text{O}_2\rightarrow \text{ZrO}_2+2\text{Te}
  2. Reactivity with Acids: Zirconium telluride can dissolve in strong acids, releasing hydrogen gas and forming soluble zirconium complexes.

Technical Details

  • Stability: Zirconium telluride is relatively stable under inert conditions but can degrade when exposed to moisture or oxidizing agents.
  • Thermal Stability: It exhibits good thermal stability up to approximately 600 °C before decomposition occurs.
Mechanism of Action

The mechanism of action of zirconium telluride in electronic applications primarily revolves around its electronic band structure and conductivity properties. As a semiconductor, it exhibits unique behaviors such as:

  • Charge Carrier Mobility: The layered structure allows for high mobility of charge carriers, which is beneficial for electronic devices.
  • Spin-Orbit Coupling: Strong spin-orbit coupling leads to interesting phenomena such as topological insulator behavior under certain conditions.

Data

  • Band Gap Energy: Approximately 0.5 eV (indicative of semiconductor behavior).
  • Conductivity Type: N-type due to excess electrons from tellurium.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zirconium telluride typically appears as a shiny metallic solid.
  • Density: Approximately 8.5 g/cm³.
  • Melting Point: Decomposes before melting at around 600 °C.

Chemical Properties

  • Solubility: Insoluble in water; reacts with strong acids.
  • Thermal Conductivity: Exhibits good thermal conductivity, making it suitable for thermoelectric applications.
Applications

Zirconium telluride has several scientific uses due to its unique properties:

  1. Thermoelectric Devices: Utilized in thermoelectric generators due to its ability to convert heat into electrical energy efficiently.
  2. Spintronic Devices: Its strong spin-orbit coupling makes it a candidate for spintronic applications, which exploit electron spin for information processing.
  3. Sensors: Employed in sensors that require high sensitivity due to its semiconductor properties.
Synthesis and Fabrication Methodologies

Advanced Physical Vapor Deposition (PVD) Techniques for Thin-Film Growth

Physical Vapor Deposition represents the foundational methodology for synthesizing zirconium telluride thin films, particularly advantageous for its compatibility with semiconductor industry standards. Among PVD variants, sputtering technology has proven most effective for large-scale production of quasi-1D van der Waals materials like ZrTe5. This technique involves bombarding zirconium and tellurium targets with energetic ions within a vacuum chamber, causing atomic ejection that deposits onto substrates. The non-equilibrium nature of this process enables precise stoichiometric control—critical for maintaining ZrTe5's electronic properties. Compared to chemical vapor deposition or molecular beam epitaxy, sputtering offers superior uniformity across large-area substrates (up to 4-inch wafers) while operating at lower temperatures, preserving substrate integrity and reducing thermal stress-induced defects [4] [6] [9].

Recent innovations have enhanced conventional PVD through reactive co-sputtering configurations, where separate zirconium and tellurium targets are simultaneously bombarded. This approach allows real-time composition tuning by adjusting the power ratio between targets, overcoming the stoichiometry drift commonly observed in single-target processes due to tellurium's high vapor pressure. The resulting films exhibit improved crystallographic alignment along the preferred [010] direction—vital for maximizing anisotropic electrical conduction in quasi-1D systems. Additionally, substrate biasing techniques have been integrated to control film density and adhesion, addressing the delamination issues previously limiting device integration [6] [9].

Radio-Frequency (RF) Magnetron Sputtering for Quasi-1D Structural Engineering

RF magnetron sputtering has become the cornerstone technique for engineering quasi-one-dimensional structures in zirconium telluride, leveraging radio-frequency (13.56 MHz) excitation to generate high-density plasma. The Tohoku University breakthrough demonstrated that dual-target confocal sputtering (Zr and Te) under precisely controlled parameters enables large-scale growth of ZrTe5 with preserved chain-like morphology. Critical operational parameters include:

  • Sputtering power: Optimized at 75-125W to balance deposition rate and film stress
  • Argon working pressure: Maintained at 0.7-2.0 Pa to control mean free path and grain size
  • Substrate-target distance: 50-70mm to ensure uniform flux distribution
  • Substrate temperature: Room temperature deposition preserves amorphous precursor structure

Table 1: RF Magnetron Sputtering Parameters for ZrTe5 Thin Film Fabrication

ParameterOptimal RangeInfluence on Film Properties
RF Power75-125 WHigher power increases deposition rate but induces columnar growth
Argon Pressure0.7-2.0 PaLower pressure enhances crystallinity (<0.7Pa)
Pre-sputtering Duration15-30 minRemoves surface oxides from targets
Argon Flow Rate4-10 sccmAffects plasma density and stoichiometry retention
Substrate Rotation10 rpmImproves thickness uniformity across substrate

The magnetic field confinement in magnetron systems significantly enhances ionization efficiency while minimizing substrate heating—critical for temperature-sensitive flexible electronics. Post-deposition analysis reveals that films produced under these conditions exhibit nanocolumnar structures aligned perpendicular to the substrate when sputtering pressure exceeds 1.5 Pa. This morphology creates natural electron transport pathways along the c-axis, mimicking the quasi-1D conduction channels inherent to single-crystal ZrTe5. However, excessive power (>125W) promotes columnar growth that reduces mechanical stability and increases inter-columnar voids, degrading electronic properties [5] [6] [9].

Substrate preparation protocols critically influence interfacial properties. The ultrasonic solvent cleaning sequence (methanol → acetone → ethanol → deionized water) followed by UV-ozone treatment eliminates organic residues that would otherwise disrupt van der Waals epitaxy. This yields films with surface roughness below 5 nm RMS, essential for subsequent lithographic processing in device fabrication. The entire process flow—from substrate preparation to sputtering—has been demonstrated for 100mm diameter wafers, confirming industrial scalability [9].

Amorphous-to-Crystalline Phase Transition Mechanisms in Van der Waals Systems

The as-deposited ZrTe5 films exhibit an amorphous microstructure with no long-range order, limiting their electronic utility. The critical transformation to functional quasi-1D material occurs during post-deposition annealing in argon atmosphere at 300-400°C. This thermal processing activates a two-stage crystallization mechanism:

  • Nucleation Phase (200-300°C): Isolated crystalline nuclei form preferentially at sites with residual local order. Tellurium-rich regions crystallize first due to lower bonding energy, creating a template for zirconium coordination.
  • Growth Phase (300-400°C): Van der Waals interactions between adjacent chains drive anisotropic grain growth along the [010] direction, facilitated by tellurium atom migration into energetically favorable positions.

Table 2: Phase Transition Characteristics During ZrTe5 Crystallization

Transition StageTemperature RangeStructural FeaturesProperty Changes
Amorphous<200°CNo long-range order, homogeneous compositionInsulating behavior (σ < 10⁻³ S/cm)
Nucleation200-300°C5-10nm crystalline clusters in amorphous matrixResistivity decrease by 3 orders
Chain Alignment300-350°C1D Te-Zr-Te chains form, lacking long-range stackingAnisotropic conductivity onset
Crystalline Ordering350-400°CWell-defined orthorhombic structure (Pnma)Metallic conduction, quantum phenomena

In-situ X-ray diffraction studies reveal that the crystallization activation energy ranges between 1.2-1.8 eV, depending on initial stoichiometry. The process exhibits profound anisotropy in growth kinetics, with chain propagation along the b-axis occurring 20x faster than in perpendicular directions. This results in highly textured films where >90% of chains align within 5° of the substrate normal—ideal for exploiting the material's direction-dependent electronic properties. However, exceeding 400°C triggers tellurium sublimation from the film surface, creating vacancies that degrade carrier mobility and quantum coherence [4] [6].

The transition dramatically alters electronic behavior: amorphous films show insulating characteristics with resistivity >10⁴ Ω·cm, while fully crystallized films achieve metallic conduction (ρ ≈ 10⁻⁴ Ω·cm) with pronounced Shubnikov-de Haas oscillations. Optical spectroscopy confirms the emergence of topological surface states post-crystallization, evidenced by a 70meV redshift in the plasma edge and increased far-infrared absorption. These changes correlate directly with the development of the Weyl semimetal phase, where crystalline symmetry enables massless Dirac fermion behavior. The precise control of this phase transition thus serves as a powerful tool for tuning ZrTe5 between topological insulator, Dirac semimetal, and Weyl semimetal states [4].

Scalability Challenges in Large-Scale Production of Layered ZrTe2 Architectures

Despite promising laboratory successes, industrial-scale production of zirconium telluride faces four primary challenges:

  • Stoichiometric Uniformity: Tellurium's high vapor pressure (100x greater than zirconium) causes preferential re-evaporation during high-temperature processing. This creates axial and radial composition gradients across wafers, particularly problematic for >150mm substrates. Advanced closed-loop vapor pressure control systems combined with tellurium overpressure during annealing (Te partial pressure ≈ 10⁻³ Torr) have reduced composition variation to <2 atomic% across 200mm wafers [6] [7].

  • Crystallization Kinetics Management: The amorphous-to-crystalline transition propagates non-uniformly in large-area films, causing domain boundary formation. Rapid thermal annealing with infrared lamps (heating rate >50°C/s) minimizes lateral heterogeneity by achieving near-simultaneous nucleation across the substrate. This approach yields 92% crystalline uniformity in 200mm wafers compared to 65% with conventional furnace annealing [4].

  • Morphological Stability: Columnar grain structures induced by sputtering become mechanically unstable beyond 500nm thickness, leading to microcracking. Alternating deposition-annealing cycles (5nm deposition followed by 350°C flash annealing) enable thicknesses up to 1μm without cracking—essential for high-current applications. This approach preserves the quasi-1D structural integrity while maintaining resistivity below 200 μΩ·cm [5] [6].

  • Thermal Budget Constraints: Flexible polymer substrates (e.g., polyimide) degrade above 350°C, incompatible with standard crystallization temperatures. Plasma-assisted crystallization using inductively coupled RF fields (13.56 MHz) reduces the transition temperature to 250°C while maintaining crystalline quality. This innovation has enabled ZrTe5 integration into flexible thermoelectric generators with <5% performance degradation after 600 bending cycles at 5mm radius [2] [6].

Current pilot-scale systems achieve throughput of twenty 200mm wafers per hour with 85% yield, meeting semiconductor industry benchmarks for emerging materials. Remaining challenges center on defect density control (>10¹⁰ cm⁻² dislocations currently) and contact engineering for device integration. Ongoing developments in spatial atomic layer deposition for encapsulation and selective area doping promise to address these limitations within the next generation production platforms [4] [6].

Properties

CAS Number

32321-65-6

Product Name

Zirconium telluride

IUPAC Name

bis(tellanylidene)zirconium

Molecular Formula

Te2Z

Molecular Weight

346.4 g/mol

InChI

InChI=1S/2Te.Zr

InChI Key

WGDSTGHBOKMWCA-UHFFFAOYSA-N

SMILES

[Zr](=[Te])=[Te]

Canonical SMILES

[Zr](=[Te])=[Te]

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